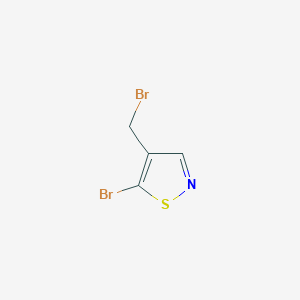

![molecular formula C18H21N3O6S B2842353 ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899727-17-4](/img/structure/B2842353.png)

ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

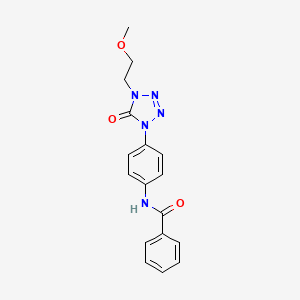

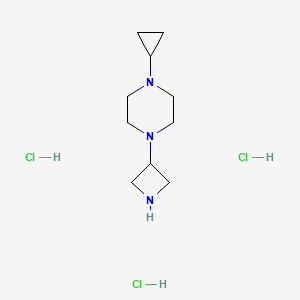

The compound “ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate” is a chemical compound that has been studied for its potential neuroprotective and anti-neuroinflammatory properties . It is a derivative of pyrimidine, which has been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .

Synthesis Analysis

The synthesis of this compound involves a series of reactions that were characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis process involves a stirred solution of substituted aldehyde, ethyl acetoacetate, and urea in ethanol .Molecular Structure Analysis

The molecular structure of this compound was analyzed using 1HNMR and 13CNMR, which are types of nuclear magnetic resonance spectroscopy that allow for the identification of carbon and hydrogen atoms within a molecule .Chemical Reactions Analysis

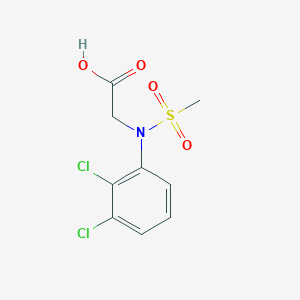

The chemical reactions involved in the synthesis of this compound were evaluated using various techniques, including cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .Physical And Chemical Properties Analysis

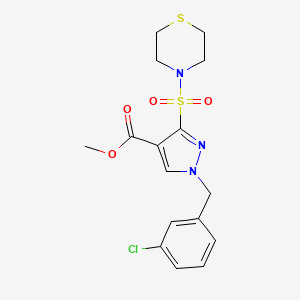

The physical and chemical properties of this compound were analyzed using various techniques, including FTIR, HRESI-MS, 1D-, and 2D NMR .Applications De Recherche Scientifique

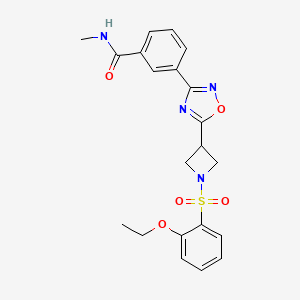

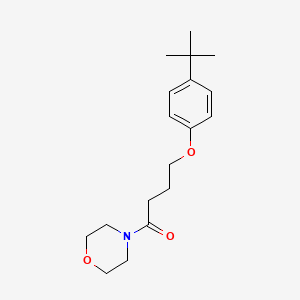

- Application : VU0499710-1 and its derivatives have been investigated for their antifouling potential. Specifically, six xanthones (including VU0499710-1) demonstrated in vivo activity against the settlement of Mytilus galloprovincialis larvae. These compounds exhibited low toxicity to the larvae, making them promising candidates for eco-friendly antifouling agents .

- Mechanism : Some of these xanthones inhibit acetylcholinesterase activity, while others directly affect the mussel adhesive structure (byssal threads) by altering the expression of collagen proteins and proximal thread proteins .

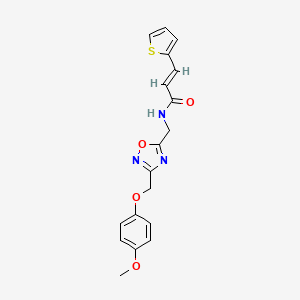

- Application : One derivative of VU0499710-1 showed high antimicrobial activity. It also exhibited strong binding affinity to the TrmD inhibitor’s binding site. TrmD is an enzyme involved in bacterial protein synthesis .

- Findings : The compound affected acetylcholinesterase activity and malondialdehyde (MDA) levels in the brain of alevins (young fish). Behavioral parameters were also assessed .

Antifouling Activity

Antimicrobial Properties

Neurotoxicity Assessment

Mécanisme D'action

The mechanism of action of this compound was observed through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . It showed significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Propriétés

IUPAC Name |

ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O6S/c1-5-27-17(23)15-10(2)19-18(24)21-16(15)28-9-14(22)20-11-6-12(25-3)8-13(7-11)26-4/h6-8H,5,9H2,1-4H3,(H,20,22)(H,19,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHYPEGNMMHOPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=CC(=CC(=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 4-[2-(3,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-5-methyl-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2842276.png)

![1-(4-Ethoxyphenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2842279.png)

![4-[4-(5-Chloropyrimidin-2-yl)piperazin-1-yl]-5-ethyl-6-methylpyrimidine](/img/structure/B2842289.png)

![N-cyclopropyl-2-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2842290.png)

![N-(2-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B2842291.png)

![(E)-[(4-{[(2-chlorophenyl)methyl]sulfanyl}-3-nitrophenyl)methylidene](methoxy)amine](/img/structure/B2842292.png)